An In-Depth Technical Guide to 2-Methoxy-N-Phenylbenzamide: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-Methoxy-N-Phenylbenzamide: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-methoxy-N-phenylbenzamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging biological applications, particularly as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Molecular Identity and Chemical Structure
2-Methoxy-N-phenylbenzamide, also known as 2-methoxybenzanilide, is an aromatic amide. Its structure features a central benzamide core with a methoxy group at the ortho-position of the benzoyl ring and a phenyl group attached to the amide nitrogen.
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IUPAC Name: 2-methoxy-N-phenylbenzamide[1]
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CAS Number: 6833-21-2[1]
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Molecular Formula: C₁₄H₁₃NO₂[1]
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Molecular Weight: 227.26 g/mol [1]
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Chemical Structure:
Chemical structure of 2-methoxy-N-phenylbenzamide.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-methoxy-N-phenylbenzamide are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
The XLogP3 value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The number of hydrogen bond donors and acceptors, along with the polar surface area, are within the ranges typically associated with drug-like molecules.
Synthesis and Purification
The most common and straightforward synthesis of 2-methoxy-N-phenylbenzamide involves the acylation of aniline with 2-methoxybenzoyl chloride. This Schotten-Baumann-type reaction is efficient and can be performed under standard laboratory conditions.
Experimental Protocol: Synthesis of 2-methoxy-N-phenylbenzamide
This protocol is adapted from established procedures for the synthesis of N-phenylbenzamides.[2]
Materials and Reagents:
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2-Methoxybenzoyl chloride
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Aniline
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or Hexane/Ethyl acetate mixture for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. The use of a slight excess of the base is crucial to neutralize the HCl generated during the reaction, thus driving the reaction to completion.
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in dichloromethane dropwise to the stirred aniline solution. The slow addition is important to control the exothermic nature of the reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 2-methoxy-N-phenylbenzamide as a crystalline solid.
Synthesis Workflow Diagram
Spectroscopic Characterization
The identity and purity of the synthesized 2-methoxy-N-phenylbenzamide can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-methoxy-N-phenylbenzamide in CDCl₃ is expected to show the following characteristic signals:
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A singlet for the methoxy group (-OCH₃) protons around δ 3.9-4.0 ppm.
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A complex multiplet pattern in the aromatic region (δ 6.9-8.3 ppm) corresponding to the nine aromatic protons. The protons on the 2-methoxyphenyl ring and the N-phenyl ring will exhibit distinct splitting patterns due to their electronic environments and coupling with neighboring protons.
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A broad singlet for the amide proton (N-H) typically in the downfield region (δ 8.0-9.5 ppm), the exact chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:
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A signal for the methoxy carbon (-OCH₃) around δ 55-56 ppm.
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Multiple signals in the aromatic region (δ 110-160 ppm) for the twelve aromatic carbons.
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A characteristic signal for the carbonyl carbon (C=O) of the amide group in the downfield region, typically around δ 165-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:
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N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C-H stretch (aromatic): Signals just above 3000 cm⁻¹.
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C-H stretch (aliphatic, -OCH₃): Signals just below 3000 cm⁻¹.
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C=O stretch (amide I band): A strong absorption band around 1650-1680 cm⁻¹.
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N-H bend (amide II band): A band around 1510-1550 cm⁻¹.
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C-O-C stretch (ether): A strong band in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-methoxy-N-phenylbenzamide would be expected to show a molecular ion peak [M]⁺ at m/z 227. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.
Biological Activities and Applications in Drug Development
The benzamide scaffold is a privileged structure in medicinal chemistry, and the introduction of a 2-methoxy group can significantly influence the biological activity of the molecule.
Inhibition of the Hedgehog Signaling Pathway
Recent research has highlighted the potential of 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[3][4]
The 2-methoxybenzamide scaffold has been identified as a key component in novel Hh pathway antagonists.[3] These compounds are believed to exert their inhibitory effect by targeting the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[3][4] The methoxy group at the ortho position can form crucial hydrogen bond interactions within the binding pocket of the Smo receptor, thereby enhancing the inhibitory potency.[3][4]
Sources
- 1. 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
